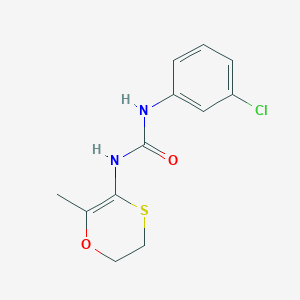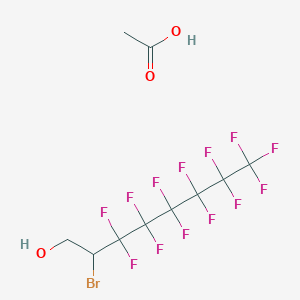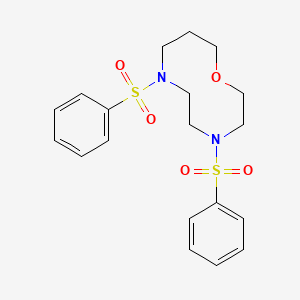
4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane is a chemical compound that belongs to the class of oxadiazecanes This compound is characterized by the presence of two benzenesulfonyl groups attached to the oxadiazecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane typically involves the reaction of benzenesulfonyl chloride with oxadiazecane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for cost-effectiveness and scalability, ensuring that the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted oxadiazecane compounds.
Scientific Research Applications
4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane involves its interaction with specific molecular targets. The benzenesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Di(thiophen-2-yl)-1,4,7-oxadiazecane
- 4,7-Di(benzo[d][1,2,3]triazol-2-yl)-1,4,7-oxadiazecane
Uniqueness
4,7-Di(benzenesulfonyl)-1,4,7-oxadiazecane is unique due to the presence of benzenesulfonyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development.
Properties
CAS No. |
89990-45-4 |
|---|---|
Molecular Formula |
C19H24N2O5S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4,7-bis(benzenesulfonyl)-1,4,7-oxadiazecane |
InChI |
InChI=1S/C19H24N2O5S2/c22-27(23,18-8-3-1-4-9-18)20-12-7-16-26-17-15-21(14-13-20)28(24,25)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2 |
InChI Key |
ZJGJRGMMTGAENM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCOC1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


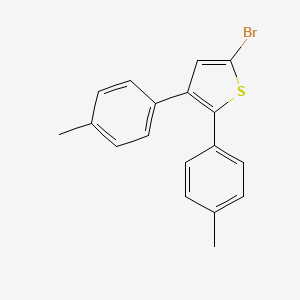
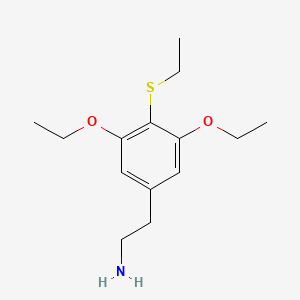
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
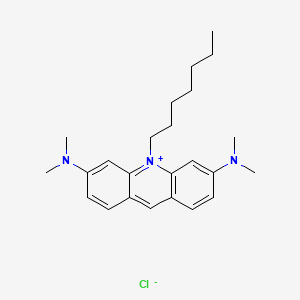
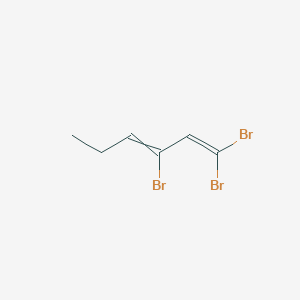
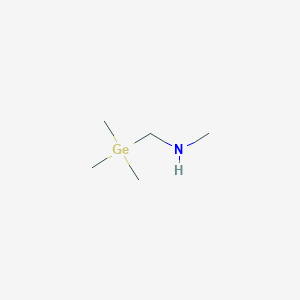
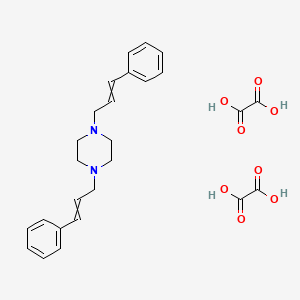
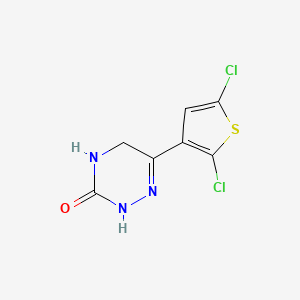
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)
